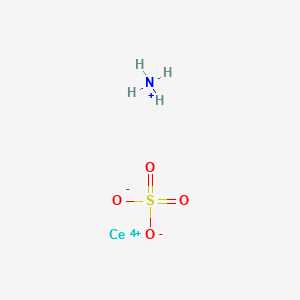
Azanium;cerium(4+);sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium cerium(IV) sulfate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It appears as an orange-colored solid and is known for its strong oxidizing properties. The compound is widely used in various chemical processes due to its ability to act as a powerful oxidizing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium cerium(IV) sulfate can be synthesized by dissolving cerium(IV) sulfate in a mixture of sulfuric acid and water, followed by the addition of ammonium sulfate. The solution is then allowed to crystallize, forming the desired compound .
Industrial Production Methods: In industrial settings, the preparation involves dissolving around 65 grams of cerium(IV) sulfate in a mixture of 30 milliliters of sulfuric acid and 500 milliliters of water with gentle heating. The solution is then cooled, filtered, and diluted to 1000 milliliters with water .
Chemical Reactions Analysis
Types of Reactions: Ammonium cerium(IV) sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize various organic and inorganic compounds, making it useful in redox titrations and other analytical applications .
Common Reagents and Conditions: The compound is often used in acidic conditions to enhance its oxidizing power. Common reagents include sulfuric acid and ferrous ammonium sulfate, which are used in redox titrations .
Major Products Formed: The major products formed from the oxidation reactions involving ammonium cerium(IV) sulfate depend on the specific substrates being oxidized. For example, it can oxidize ferrous ions to ferric ions in redox titrations .
Scientific Research Applications
Ammonium cerium(IV) sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ammonium cerium(IV) sulfate exerts its effects is primarily through its strong oxidizing properties. The cerium(IV) ion (Ce⁴⁺) acts as an electron acceptor, oxidizing various substrates by accepting electrons and being reduced to cerium(III) (Ce³⁺). This redox process is facilitated by the acidic environment, which enhances the oxidizing power of the cerium(IV) ion .
Comparison with Similar Compounds
Cerium(IV) sulfate: Similar to ammonium cerium(IV) sulfate but without the ammonium ions.
Ceric ammonium nitrate: Another cerium(IV) compound used as an oxidizing agent in various chemical reactions.
Uniqueness: Ammonium cerium(IV) sulfate is unique due to its combination of cerium(IV) and ammonium ions, which enhances its solubility in water and makes it particularly useful in aqueous redox titrations and other analytical applications .
Properties
Molecular Formula |
CeH4NO4S+3 |
|---|---|
Molecular Weight |
254.22 g/mol |
IUPAC Name |
azanium;cerium(4+);sulfate |
InChI |
InChI=1S/Ce.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+4;;/p-1 |
InChI Key |
NPYWBTRFOVOZNK-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















